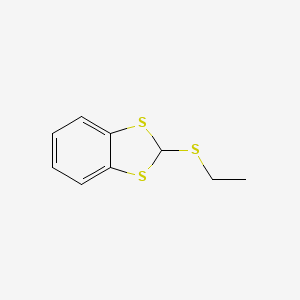

1,3-Benzodithiole, 2-(ethylthio)-

CAS No.: 57198-57-9

Cat. No.: VC19592707

Molecular Formula: C9H10S3

Molecular Weight: 214.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57198-57-9 |

|---|---|

| Molecular Formula | C9H10S3 |

| Molecular Weight | 214.4 g/mol |

| IUPAC Name | 2-ethylsulfanyl-1,3-benzodithiole |

| Standard InChI | InChI=1S/C9H10S3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3 |

| Standard InChI Key | FVTYBURXNPGJJE-UHFFFAOYSA-N |

| Canonical SMILES | CCSC1SC2=CC=CC=C2S1 |

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The molecular formula of 1,3-benzodithiole, 2-(ethylthio)- is C₇H₄S₃, with a molecular weight of 184.3 g/mol . Its structure comprises a benzene ring fused to a 1,3-dithiolene moiety, with an ethylthio (-S-C₂H₅) group attached to one sulfur atom (Figure 1). The planar aromatic system and sulfur substituents contribute to its distinct electronic profile, including enhanced nucleophilicity and redox activity.

Key Structural Features:

-

Fused Benzodithiole Core: Delocalized π-electrons across the benzene and dithiolene rings.

-

Ethylthio Substituent: Introduces steric and electronic effects, modulating reactivity.

-

Sulfur-Sulfur Interactions: Potential for intra- and intermolecular non-covalent interactions .

Thermochemical Data

Thermodynamic properties from NIST Standard Reference Data highlight its stability and reactivity (Table 1) :

Table 1: Thermochemical Properties of 1,3-Benzodithiole, 2-(Ethylthio)-

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔfH° (gas phase) | 242.0 ± 1.5 kJ/mol | Ccb | |

| ΔsubH° (sublimation enthalpy) | 118.8 ± 0.4 kJ/mol | N/A | |

| ΔcH° (solid combustion enthalpy) | -5256 ± 2 kJ/mol | Ccb |

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 1,3-benzodithiole, 2-(ethylthio)- typically involves nucleophilic substitution reactions. A common method utilizes 1,3-benzodithiole and ethyl halides (e.g., ethyl iodide or bromide) in the presence of a base such as potassium carbonate (Scheme 1):

Scheme 1: Synthesis via Nucleophilic Substitution

1,3-Benzodithiole + Ethyl iodide → 2-(Ethylthio)-1,3-benzodithiole + HI

Reaction Conditions:

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the sulfur atom in 1,3-benzodithiole acts as a nucleophile, displacing the halide ion from the ethyl halide. The base neutralizes the generated HX, driving the reaction to completion.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich benzodithiole core undergoes electrophilic substitution at the C4 and C6 positions, enabling derivatization with groups such as nitro (-NO₂) or acyl (-COR) .

Oxidation and Reduction

-

Oxidation: Reacts with peroxides to form sulfoxides or sulfones, altering electronic properties.

-

Reduction: Sodium borohydride (NaBH₄) reduces the dithiolene moiety to a dithiol, enhancing solubility .

Table 2: Representative Reactions of 1,3-Benzodithiole, 2-(Ethylthio)-

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | Methyl iodide | 2-(Methylthio)-1,3-benzodithiole | Ligand synthesis |

| Oxidation | H₂O₂ | Sulfoxide derivative | Materials modification |

| Cycloaddition | DMAD | Fused heterocycles | Pharmaceutical intermediates |

Applications in Organic Synthesis and Materials Science

As a Synthetic Building Block

The compound serves as a precursor for heterocyclic frameworks (e.g., thieno[2,3-d]dithioles) used in optoelectronic materials . Its ethylthio group acts as a leaving group in cross-coupling reactions, facilitating C–S bond formation .

Role in Anion Recognition

Due to its electron-deficient dithiolene ring, 1,3-benzodithiole derivatives exhibit affinity for anions (e.g., Cl⁻, NO₃⁻), making them candidates for sensor development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume